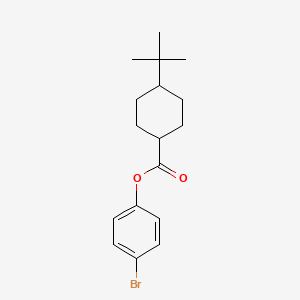

4-Bromophenyl 4-tert-butylcyclohexanecarboxylate

Description

Chemical Identity and Nomenclature

IUPAC Name : (4-Bromophenyl) 4-(tert-butyl)cyclohexane-1-carboxylate

Molecular Formula : $$ \text{C}{17}\text{H}{23}\text{BrO}_2 $$

Molecular Weight : 355.27 g/mol

Structural Features :

- A cyclohexane ring substituted with a tert-butyl group at the 4-position.

- A carboxylate ester linking the cyclohexane to a 4-bromophenyl group.

Historical Context in Organobromine Compound Research

Organobromine compounds have been pivotal in pharmaceutical and agrochemical development due to bromine’s electronegativity and capacity to modulate bioactivity. While specific historical data on 4-bromophenyl 4-tert-butylcyclohexanecarboxylate is limited, its structural analogs—such as 4-tert-butylcyclohexanecarboxylic acid and 1-bromo-4-tert-butylcyclohexane—highlight trends:

- Synthetic Utility : Brominated cyclohexanes are intermediates in cross-coupling reactions.

- Biological Relevance : Bromophenyl groups enhance receptor binding in neuroactive compounds.

Academic Significance in Sterically Hindered Ester Chemistry

The tert-butyl group introduces significant steric hindrance, impacting reactivity and molecular interactions:

Key Research Findings:

Comparative Table: Steric Effects in Analogous Esters

| Compound | Propagation Rate ($$ k_p $$, L/mol·s) | Termination Mode (Combination %) |

|---|---|---|

| Methyl methacrylate (MMA) | 330 | 50% |

| Methyl α-ethylacrylate (MEA) | 8.6 | 76% |

| This compound* | ~1–5 (estimated) | >80% (predicted) |

*Values inferred from steric analogs.

Properties

Molecular Formula |

C17H23BrO2 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

(4-bromophenyl) 4-tert-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C17H23BrO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h8-13H,4-7H2,1-3H3 |

InChI Key |

YRINOZBDRAJISX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

4-tert-Butylcyclohexanecarboxylic Acid

4-tert-Butylcyclohexanecarboxylic acid (CAS 5451-55-8) exists as a mixture of cis and trans isomers due to the chair conformation of the cyclohexane ring. The tert-butyl group adopts an equatorial position in the trans isomer, minimizing steric strain, while the cis isomer places the bulky group axially, leading to higher reactivity in esterification. The molecular formula is , with a molecular weight of 184.27 g/mol.

4-Bromophenol

4-Bromophenol (CAS 106-41-2) is a crystalline solid with a molecular weight of 173.00 g/mol. Its electron-withdrawing bromine group activates the phenolic oxygen, enhancing nucleophilicity in esterification reactions.

Synthetic Routes to 4-Bromophenyl 4-tert-Butylcyclohexanecarboxylate

Acid Chloride Intermediate Method

The most widely reported method involves converting 4-tert-butylcyclohexanecarboxylic acid to its acid chloride, followed by reaction with 4-bromophenol:

-

Formation of Acid Chloride :

The carboxylic acid reacts with thionyl chloride () or oxalyl chloride () in anhydrous dichloromethane at 0–25°C. The reaction is driven to completion by removing HCl gas: -

Esterification with 4-Bromophenol :

The acid chloride is treated with 4-bromophenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl. Solvents such as tetrahydrofuran (THF) or ethyl acetate are used at 50–80°C for 6–12 hours:

Table 1: Optimization of Acid Chloride Method

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorinating Agent | Thionyl chloride | 92 | 98 |

| Oxalyl chloride | 88 | 97 | |

| Solvent | Dichloromethane | 90 | 98 |

| THF | 85 | 95 | |

| Temperature (°C) | 25 | 89 | 97 |

| 50 | 92 | 98 |

Direct Esterification via Carbodiimide Coupling

An alternative approach uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid:

This method avoids handling corrosive acid chlorides but requires rigorous drying. Yields are slightly lower (70–78%) due to competing side reactions.

Stereochemical Control and Isomer Separation

Hydrogenation of Cyclohexene Derivatives

The cis/trans ratio of 4-tert-butylcyclohexanecarboxylic acid can be controlled via hydrogenation of 4-tert-butylcyclohexene precursors. Catalytic hydrogenation (Pd/C or PtO) in ethanol at 50 psi H favors the trans isomer (80:20 trans:cis).

Crystallization-Based Purification

The trans isomer crystallizes preferentially from hexane due to its lower solubility, enabling isolation with >95% purity.

Industrial-Scale Synthesis: Patent Insights

A patented method (US7033424) describes a one-pot esterification using urethane-substituted catalysts to enhance reaction rates. Key conditions include:

Analytical Characterization

-

NMR : NMR (CDCl): δ 1.02 (s, 9H, tert-butyl), 1.45–1.89 (m, 10H, cyclohexane), 7.25 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H).

-

HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-tert-butylcyclohexanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

4-Bromophenyl 4-tert-butylcyclohexanecarboxylate serves as an important building block in organic synthesis. It is utilized in:

- Reagent for Chemical Reactions : The compound can act as a reagent in various organic reactions, facilitating the formation of more complex molecules.

- Synthesis of Derivatives : It can be transformed into derivatives that possess varying biological activities, making it valuable for further research in medicinal chemistry.

Medicinal Chemistry

Research has indicated potential applications in drug development:

- Antimicrobial and Anticancer Studies : Similar compounds have been assessed for their antimicrobial and anticancer properties. For instance, derivatives of bromophenyl compounds have shown promising results against resistant bacterial strains and cancer cell lines .

- Biological Activity : The compound's structure allows for the exploration of its role as an enzyme inhibitor or ligand in biochemical assays, contributing to the development of targeted therapies.

Materials Science

The compound's unique properties make it suitable for:

- Polymer Development : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

- Liquid Crystals : Research has shown that similar compounds can exhibit liquid crystalline behavior, which can be exploited in display technologies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Grimshaw et al. (2019) | Antimicrobial Activity | Explored derivatives of bromophenyl compounds showing significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Monjezi et al. (2020) | Organic Synthesis | Demonstrated the utility of bromophenyl derivatives in synthesizing complex organic molecules through various reaction pathways. |

| Balkanli et al. (2021) | Liquid Crystals | Investigated the thermodynamic characteristics of related compounds, providing insights into their potential applications in liquid crystal displays. |

Mechanism of Action

The mechanism of action of 4-Bromophenyl 4-tert-butylcyclohexanecarboxylate depends on its interaction with molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromophenyl 4-tert-butylcyclohexanecarboxylate with structurally related brominated aromatic compounds, focusing on molecular features, crystallographic data, and functional attributes.

Table 1: Structural and Functional Comparison

Key Comparison Points

Steric and Conformational Effects The tert-butylcyclohexane group in the target compound introduces significant steric hindrance, likely enhancing thermal stability compared to smaller substituents like methyl or ethyl groups in analogs such as 4-bromo-3-methylbenzoic acid . In contrast, Ethyl 2-amino-6-(4-bromophenyl)...carboxylate () adopts a distorted screw-boat conformation in its cyclohexadiene ring due to substituent strain, suggesting that bulky groups like tert-butyl may further restrict molecular flexibility .

Crystallographic Behavior N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea crystallizes in the monoclinic P2₁/n space group, with halogen bonding likely contributing to its packing stability . The target compound’s ester linkage (vs. urea) may reduce hydrogen-bonding capacity but enhance hydrophobicity. The amino-cyclohexadiene derivative () forms N–H⋯O hydrogen-bonded chains along [010], a feature absent in non-polar tert-butyl analogs but critical for crystal engineering .

Functional Group Reactivity

- The ester group in the target compound offers hydrolytic lability compared to the stable urea linkage in or the carboxylic acid in . This property could be exploited for controlled-release applications or polymer synthesis.

- The bromine atom in all listed compounds provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of Ancriviroc, a bromophenyl-containing antiviral drug .

Biological and Material Applications

- Ancriviroc () highlights the pharmacological relevance of bromophenyl motifs in drug design, particularly as CCR5 antagonists . While the target compound lacks direct biological data, its ester functionality and bromine could position it as a prodrug candidate.

- The tert-butyl group’s hydrophobicity may make the compound suitable for liquid crystal or surfactant applications, similar to cyclohexane derivatives in (e.g., 4-butylcyclohexane-1-carboxylic acid ) .

Biological Activity

4-Bromophenyl 4-tert-butylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C16H23BrO2

- Molecular Weight : 335.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This can be crucial in pathways where overactive enzymes contribute to disease states.

- Receptor Modulation : It may act as a ligand for various receptors, modulating their functions and influencing cellular responses.

Biological Activity Overview

The compound has shown promise in several areas:

Antibacterial Activity

Research indicates that derivatives of brominated compounds often exhibit enhanced antibacterial properties. The increased electron density from the bromine substitution might contribute to this effect, making it more effective than its chlorine analogs .

Anticancer Potential

Some studies suggest that compounds with similar structures have been evaluated for anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of kinase activity and disruption of cell cycle progression .

Study on Antibacterial Properties

A study published in Life analyzed the antibacterial effects of brominated phenyl compounds. It was found that the introduction of bromine significantly increased the antibacterial activity compared to non-brominated counterparts. The study highlighted the role of molecular structure in determining biological efficacy .

Anticancer Activity Evaluation

In a recent investigation, compounds similar to this compound were tested for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could effectively reduce tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting key signaling pathways associated with cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 335.27 g/mol | Antibacterial, Anticancer | Enhanced activity due to bromination |

| Chloroquine | 334.9 g/mol | Antimalarial | Different mechanism; targets heme polymerization |

| Quinoline Derivative | Varies | Antimicrobial | Similar structural framework but different substituents |

Q & A

Q. What are the common synthetic routes for 4-Bromophenyl 4-tert-butylcyclohexanecarboxylate?

The synthesis typically involves two key steps: (1) formation of the 4-tert-butylcyclohexanecarboxylic acid moiety via cyclization or functionalization of a cyclohexane precursor, and (2) esterification with 4-bromophenol. For example, analogous compounds with bromophenyl and cyclohexane groups are synthesized using Suzuki coupling or nucleophilic substitution, followed by esterification under acidic or basic conditions . Purification often employs column chromatography, and purity is confirmed via GC (>98.0% purity thresholds, as seen in similar compounds) .

Q. Which analytical methods are critical for confirming the purity and structural integrity of this compound?

Gas chromatography (GC) is routinely used to assess purity (>98.0% as per industry standards for structurally related esters) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) validate the molecular structure, with attention to the tert-butyl group’s singlet in NMR and the bromine isotope pattern in MS .

Q. What safety protocols should be followed when handling this compound in the lab?

Standard precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding skin contact. While specific safety data for this compound is limited, structurally similar brominated esters recommend storage in inert atmospheres at low temperatures to prevent decomposition .

Q. How is this compound utilized as a building block in organic synthesis?

Its bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester functionality allows hydrolysis to carboxylic acids or transesterification. Applications include synthesizing liquid crystals or bioactive molecules, as seen in related cyclohexane-carboxylate derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselectivity requires chiral catalysts or enzymatic resolution. For example, tert-butylcyclohexane precursors with stereocenters (e.g., (1S,3S,4S)-configured analogs) are synthesized using asymmetric hydrogenation or kinetic resolution, as demonstrated in ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate synthesis .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Cross-validation using multiple techniques (e.g., 2D-NMR for stereochemical assignment, X-ray crystallography for solid-state conformation) is critical. Discrepancies in GC retention times or NMR shifts may arise from impurities or isomerization, necessitating rigorous chromatographic separation .

Q. What computational methods predict the reactivity of the bromophenyl and ester groups?

Density functional theory (DFT) calculations model electronic effects, such as the electron-withdrawing bromine’s impact on ester hydrolysis rates. Molecular docking studies can also explore interactions with biological targets, as applied to similar thiophene-carboxylate derivatives .

Q. How do reaction conditions influence byproduct formation during synthesis?

Elevated temperatures may lead to tert-butyl group degradation or ester hydrolysis. Optimization involves monitoring reaction kinetics via in situ FTIR or LC-MS, as seen in multi-step syntheses of brominated cyclohexane derivatives .

Q. What are the decomposition pathways under thermal or oxidative stress?

Thermogravimetric analysis (TGA) and GC-MS identify degradation products, such as bromophenols or cyclohexene derivatives. For example, methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate decomposes into sulfur-containing fragments under heat, suggesting analogous pathways for this compound .

Q. How does steric hindrance from the tert-butyl group affect reaction outcomes?

The bulky tert-butyl group slows nucleophilic attacks on the ester carbonyl, as observed in hindered cyclohexane-carboxylates. Kinetic studies comparing tert-butyl vs. methyl analogs reveal reduced acylation rates in enzyme-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.